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Compound of Interest

Compound Name:
Proinsulin C-Peptide (31-63),

porcine

Cat. No.: B3028706 Get Quote

These application notes provide a detailed standard operating procedure for the quantitative

determination of C-peptide in serum and plasma using a sandwich Enzyme-Linked

Immunosorbent Assay (ELISA). This protocol is intended for researchers, scientists, and drug

development professionals.

Principle of the Assay
The C-peptide ELISA is a sandwich immunoassay.[1][2] C-peptide present in the standards,

controls, and samples is bound by a capture antibody coated on the surface of the microtiter

wells. A second, enzyme-conjugated detection antibody is then added, which binds to a

different epitope on the C-peptide molecule, forming a "sandwich" complex.[2][3] Following a

wash step to remove unbound reagents, a substrate solution is added. The enzyme catalyzes a

colorimetric reaction, and the intensity of the color produced is directly proportional to the

concentration of C-peptide in the sample.[3] The reaction is terminated by the addition of a stop

solution, and the absorbance is measured spectrophotometrically. A standard curve is

generated by plotting the absorbance values of standards with known concentrations, which is

then used to determine the concentration of C-peptide in the unknown samples.[1][4]

Materials and Reagents
Materials Provided:

Microtiter plate (96 wells) coated with anti-C-peptide antibody
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C-peptide standards (lyophilized or pre-diluted)

Enzyme Conjugate (e.g., Horseradish Peroxidase-labeled anti-C-peptide antibody)

TMB Substrate Solution

Stop Solution

Wash Buffer Concentrate

Assay Buffer/Sample Diluent

Plate sealers

Materials Required but Not Provided:

Microplate reader capable of measuring absorbance at 450 nm (with a reference

wavelength of 620-650 nm recommended)[1]

Calibrated single- and multi-channel pipettes

Deionized or distilled water

Tubes for dilution of standards and samples

Plate shaker

Absorbent paper for blotting

Sample Handling and Preparation
Sample Types: Serum or plasma (EDTA, heparin, or citrate) can be used.[5] Serum is often

the preferred sample type.[1]

Collection: Collect blood samples using standard venipuncture techniques.[3] For serum,

allow the blood to clot at room temperature before centrifugation. For plasma, collect blood

into tubes containing the appropriate anticoagulant and centrifuge immediately.[5]
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Storage: Samples should be assayed as soon as possible after collection. If not assayed on

the same day, they can be stored at 2-8°C for up to 48 hours.[3] For long-term storage,

aliquot samples and store them at -20°C or colder for up to 30 days.[3] Avoid repeated

freeze-thaw cycles.[2][6]

Sample Dilution: If the C-peptide concentration in a sample is expected to be higher than the

highest standard, the sample should be diluted with the provided Sample Diluent.[1][5] The

dilution factor must be taken into account when calculating the final concentration.[5]

Reagent Preparation
Bring all reagents to room temperature before use.[3]

Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water according

to the kit instructions (e.g., 1:10 or 1:25).[1][7] The diluted wash buffer is typically stable for a

specified period when stored at 2-8°C.[3]

C-peptide Standards: If the standards are lyophilized, reconstitute them with the specified

volume of deionized water or the provided diluent.[1][3] Allow the reconstituted standards to

sit for at least 10-20 minutes to ensure complete dissolution, and mix gently.[1][3]

Experimental Protocol
Plate Preparation: Determine the number of microtiter wells required for the assay (for

standards, controls, and samples, all in duplicate). Secure the strips in the plate holder.

Standard and Sample Addition: Pipette a specific volume (e.g., 20 µL or 50 µL) of standards,

controls, and samples into the appropriate wells.[1][3]

Enzyme Conjugate Addition: Add the specified volume (e.g., 100 µL) of Enzyme Conjugate

to each well.[3]

First Incubation: Cover the plate with a plate sealer and incubate at room temperature (18-

25°C) for a specified time (e.g., 45 minutes or 2 hours), preferably on a plate shaker.[3][6]

Washing: Aspirate the contents of the wells and wash each well with diluted Wash Buffer

(e.g., 3-5 times with 300 µL per well).[3][7] After the final wash, invert the plate and tap it
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firmly on absorbent paper to remove any residual liquid.[3]

Substrate Addition: Add the specified volume (e.g., 100 µL) of TMB Substrate to each well.[3]

Second Incubation: Incubate the plate at room temperature in the dark for a specified time

(e.g., 15-20 minutes).[3]

Stopping the Reaction: Add the specified volume (e.g., 100 µL) of Stop Solution to each well.

[3] The color in the wells will change from blue to yellow.

Absorbance Measurement: Read the optical density (OD) of each well within 30 minutes of

adding the Stop Solution, using a microplate reader set to 450 nm. A reference wavelength

of 620-650 nm is often used to correct for optical imperfections in the plate.[1]

Data Presentation
Table 1: Example of a C-peptide Standard Curve Layout and Data

Well ID
Standard
Concentration
(ng/mL)

Absorbance
(450 nm)

Mean
Absorbance

Corrected
Absorbance
(Mean - Blank)

A1, A2 0 (Blank) 0.052, 0.058 0.055 0.000

B1, B2 0.2 0.150, 0.156 0.153 0.098

C1, C2 0.5 0.325, 0.335 0.330 0.275

D1, D2 1.0 0.640, 0.650 0.645 0.590

E1, E2 2.5 1.450, 1.470 1.460 1.405

F1, F2 5.0 2.550, 2.590 2.570 2.515

G1, G2 Sample 1 0.485, 0.495 0.490 0.435

H1, H2 Sample 2 1.120, 1.130 1.125 1.070

Note: The data presented in this table is for illustrative purposes only and should not be used in

place of a standard curve generated for each individual assay.
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Caption: Workflow diagram of the C-peptide sandwich ELISA protocol.

Troubleshooting
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Problem Potential Cause Suggested Solution

No or Weak Signal

Reagents not added in the

correct order or a step was

skipped.

Follow the protocol carefully

and ensure all steps are

performed in the correct

sequence.

Insufficient incubation times or

incorrect temperatures.

Ensure all incubations are for

the specified duration and at

the recommended

temperature.[8]

Inactive enzyme conjugate or

substrate.

Use fresh reagents and ensure

they have been stored

correctly.

High Background Insufficient washing.

Increase the number of wash

steps and ensure complete

aspiration of well contents

between washes.[9]

High concentration of detection

antibody or enzyme conjugate.

Optimize the concentration of

the detection reagents by

performing a titration.

Contaminated reagents or

buffers.

Use fresh, sterile buffers and

reagents.[8]

Poor Standard Curve
Improper preparation of

standards.

Reconstitute and dilute

standards accurately as per

the protocol. Mix thoroughly.[8]

Pipetting errors.
Calibrate pipettes and use

proper pipetting techniques.[8]

Plate reader settings are

incorrect.

Verify the correct wavelength

settings on the microplate

reader.

High Inter- or Intra-Assay

Variation

Inconsistent pipetting or

washing technique.

Ensure consistent technique

across all wells and plates.[8]

Use of an automated plate
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washer can improve

consistency.

Temperature variation across

the plate during incubation.

Avoid stacking plates and

ensure even temperature

distribution during incubation.

[10]

Samples not mixed properly.

Ensure all samples are

thoroughly mixed before

adding to the wells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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